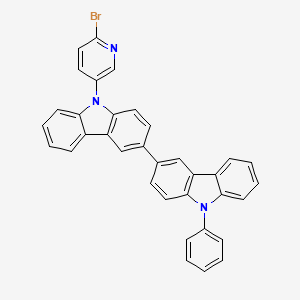
9-(6-Bromopyridin-3-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole: is a complex organic compound that belongs to the class of bicarbazoles. This compound is characterized by the presence of a bromopyridine moiety attached to a phenyl-substituted bicarbazole framework. Bicarbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of a bromopyridine derivative with a phenyl-substituted bicarbazole precursor in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moieties, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed on the bromopyridine moiety to convert it into a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives of bicarbazole.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials for organic electronics.
Biology: The compound can be used in biological research as a fluorescent probe due to its strong fluorescence properties. It can also be employed in the study of protein-ligand interactions and cellular imaging.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Mécanisme D'action
The mechanism of action of 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. In biological systems, it may bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
- 6-Bromopyridine-3-methanol
- 2-Bromo-5-hydroxymethylpyridine
- 2-Bromopyridine-5-methanol
Comparison: Compared to these similar compounds, 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is unique due to its bicarbazole framework, which imparts distinct electronic properties. While the similar compounds are primarily used as intermediates in organic synthesis, 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole finds applications in advanced materials for electronics and optoelectronics due to its superior charge transport and fluorescence characteristics .
Propriétés
Formule moléculaire |
C35H22BrN3 |
|---|---|
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
3-[9-(6-bromopyridin-3-yl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C35H22BrN3/c36-35-19-16-26(22-37-35)39-32-13-7-5-11-28(32)30-21-24(15-18-34(30)39)23-14-17-33-29(20-23)27-10-4-6-12-31(27)38(33)25-8-2-1-3-9-25/h1-22H |
Clé InChI |
WPVCVMZEUUTSOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)Br)C8=CC=CC=C82 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



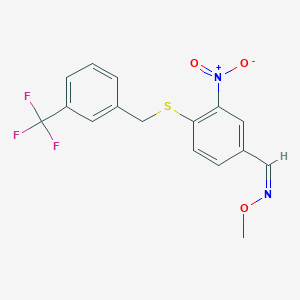
![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
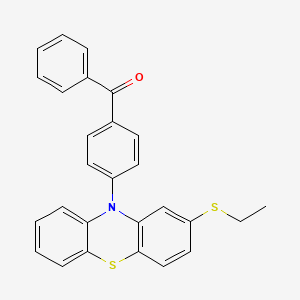
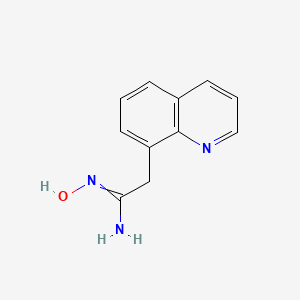
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
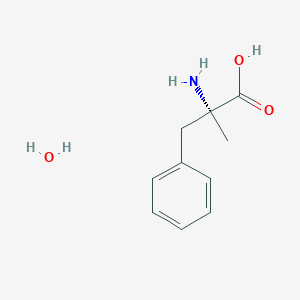
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
